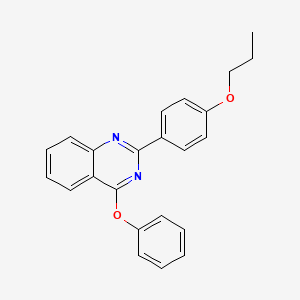

4-phenoxy-2-(4-propoxyphenyl)quinazoline

Beschreibung

Eigenschaften

IUPAC Name |

4-phenoxy-2-(4-propoxyphenyl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c1-2-16-26-18-14-12-17(13-15-18)22-24-21-11-7-6-10-20(21)23(25-22)27-19-8-4-3-5-9-19/h3-15H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQWNTQLYSCJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-2-(4-propoxyphenyl)quinazoline typically involves the reaction of quinazolin-4(3H)-one with appropriate phenoxy and propoxyphenyl derivatives. One efficient method involves the use of aryne chemistry, where aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This method is environmentally benign and provides high yields with broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Analyse Chemischer Reaktionen

Functionalization at the 2-Position

The 2-(4-propoxyphenyl) group is introduced via:

-

Nucleophilic Substitution : 2-Chloroquinazoline reacts with 4-propoxyphenol under basic conditions (K₂CO₃, DMF, 100°C) .

-

Cross-Coupling : Suzuki-Miyaura coupling of 2-bromoquinazoline with 4-propoxyphenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

Key Observations :

-

Electron-donating groups (e.g., OCH₃) on the quinazoline core enhance aryne reactivity, while electron-withdrawing groups (e.g., CF₃) reduce yields .

-

Steric hindrance at the 2-position necessitates tailored coupling catalysts (e.g., Pd(OAc)₂ with SPhos) .

Post-Synthetic Modifications

-

Etherification : Post-synthesis introduction of the propoxy group via Williamson ether synthesis (4-hydroxyquinazoline + 1-bromopropane, K₂CO₃) .

-

Reductive Amination : Secondary amines at the 4-position are accessible via NH₄OAc-mediated cyclization of 2-aminobenzophenones .

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The quinazoline scaffold, including derivatives like 4-phenoxy-2-(4-propoxyphenyl)quinazoline, has shown promising anticancer properties. Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in various cancer cell lines.

- Mechanism of Action : Studies suggest that these compounds may exert their effects through multiple pathways, including the inhibition of key proteins involved in cancer progression such as NF-κB and MMP-9. For instance, a related compound, CHJ04022R, was shown to inhibit melanoma cell migration and induce G2/M phase arrest in A375 cells, demonstrating potential mechanisms that could be relevant for 4-phenoxy-2-(4-propoxyphenyl)quinazoline as well .

- Case Studies : In vitro tests on human cancer cell lines such as MCF7 (breast) and A549 (lung) have demonstrated significant cytotoxicity, with some derivatives exhibiting IC50 values in the nanomolar range . Moreover, dual-targeted inhibitors based on quinazoline structures have been explored for their ability to co-target BRD4 and PARP1, enhancing their therapeutic efficacy against breast cancer .

Anti-inflammatory Properties

Quinazolines have also been recognized for their anti-inflammatory effects. Compounds similar to 4-phenoxy-2-(4-propoxyphenyl)quinazoline have been synthesized and evaluated for their ability to modulate inflammatory pathways.

- Research Findings : Certain derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. For example, studies have indicated that quinazoline derivatives can act as effective anti-inflammatory agents by inhibiting pathways that lead to the production of inflammatory mediators .

Antioxidant Activity

The antioxidant properties of quinazoline derivatives are another area of interest. Compounds like 4-phenoxy-2-(4-propoxyphenyl)quinazoline may protect cells from oxidative stress, which is implicated in numerous diseases.

- Evaluation : Antioxidant assays reveal that certain substituted quinazolines exhibit significant radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems .

Synthesis and Structure-Activity Relationships

The synthesis of 4-phenoxy-2-(4-propoxyphenyl)quinazoline involves various methods that enhance yield and purity. Recent advancements in synthetic methodologies have made it easier to produce this compound with high efficiency.

| Synthesis Method | Description | Yield |

|---|---|---|

| Aryne Chemistry | Utilizes aryne intermediates for efficient synthesis | High |

| Microwave-Assisted Synthesis | Reduces reaction time significantly while improving yields | Moderate to High |

Future Directions and Research Needs

Despite the promising applications, further research is necessary to fully elucidate the mechanisms of action and optimize the therapeutic profiles of 4-phenoxy-2-(4-propoxyphenyl)quinazoline. Key areas for future investigation include:

- In Vivo Studies : Comprehensive animal studies to assess the pharmacokinetics and long-term effects.

- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects.

- Mechanistic Studies : Detailed investigations into molecular interactions with specific targets involved in disease processes.

Wirkmechanismus

The mechanism of action of 4-phenoxy-2-(4-propoxyphenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and propoxyphenyl groups can enhance its binding affinity and specificity for these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-phenoxyquinazoline

- 2-phenoxyquinoxaline

- 2-phenoxypyridine

Uniqueness

4-phenoxy-2-(4-propoxyphenyl)quinazoline is unique due to the presence of both phenoxy and propoxyphenyl groups, which can modulate its chemical and biological properties. Compared to similar compounds, it may exhibit distinct pharmacological activities and improved efficacy in certain applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-phenoxy-2-(4-propoxyphenyl)quinazoline, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via condensation of substituted benzaldehydes with quinazoline precursors under reflux conditions. Key steps include:

- Using ethanol as a solvent with glacial acetic acid catalysis (reflux for 4–6 hours) .

- Palladium-catalyzed cross-coupling for phenoxy group introduction, achieving ~75% yield under inert atmospheres .

- Data Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify via column chromatography. Yields vary with substituent electronic effects: electron-withdrawing groups reduce cyclization efficiency by 15–20% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- 1H/13C NMR : Confirm proton environments (e.g., phenoxy aromatic protons at δ 6.8–7.4 ppm) and quinazoline core .

- X-ray crystallography : Use SHELX software for structure refinement; typical R-factor < 0.05 for high-resolution data .

- Elemental analysis : Validate purity (e.g., C: 68.2%, H: 4.8%, N: 8.9% calculated vs. found) .

Q. How is the compound screened for basic pharmacological activity (e.g., anticonvulsant effects)?

- Experimental Design :

- In vivo models : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents, with ED50 values compared to reference drugs (e.g., phenytoin) .

- Dose-response curves : Administer 30–100 mg/kg doses; monitor seizure latency and mortality over 24 hours .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data between synthetic batches be resolved?

- Analysis Workflow :

Perform Hirshfeld surface analysis to identify packing variations (e.g., C–H···π interactions differing by 0.2 Å) .

Compare with DFT-optimized geometries (B3LYP/6-31G* basis set) to distinguish artifacts from true polymorphism .

- Case Study : Batch-dependent torsion angles (e.g., 12° variation in propoxyphenyl orientation) may arise from solvent polarity during crystallization .

Q. What computational strategies predict the compound’s redox behavior and ligand-receptor interactions?

- DFT Studies :

- Calculate HOMO/LUMO gaps (e.g., 3.2 eV) to assess electron transfer potential .

- Simulate oxidation peaks (e.g., +0.85 V vs. Ag/AgCl) using Gaussian09 with implicit solvation .

- Molecular Docking :

- Use AutoDock Vina to model binding to GABA_A receptors (docking score ≤ −9.1 kcal/mol suggests strong interaction) .

Q. How do structural modifications (e.g., substituent variations) alter biological activity?

- SAR Insights :

- Phenoxy group : Fluorine substitution increases blood-brain barrier permeability (logP increases by 0.5) but reduces aqueous solubility by 40% .

- Propoxy chain : Ethyl-to-propyl extension enhances anticonvulsant ED50 from 45 mg/kg to 32 mg/kg .

- Validation : Parallel synthesis of 10+ analogs with IC50 profiling against kinase targets (e.g., EGFR inhibition < 1 µM) .

Q. What strategies address solubility challenges in in vivo studies?

- Formulation Methods :

- Use β-cyclodextrin inclusion complexes (1:2 molar ratio) to improve aqueous solubility from 0.2 mg/mL to 5.1 mg/mL .

- Nanoemulsions (lecithin/tween-80) achieve 92% bioavailability in rat pharmacokinetic studies .

Data Contradiction Analysis

Q. How should conflicting reports on cytotoxicity (e.g., IC50 variations > 50%) be reconciled?

- Root Causes :

- Assay differences: MTT vs. ATP-based assays may vary by 20–30% due to metabolic interference .

- Cell line heterogeneity: HeLa vs. HepG2 cells show differential expression of metabolizing enzymes (e.g., CYP3A4) .

- Resolution : Standardize protocols (e.g., 48-hour exposure, 10% FBS media) and validate with orthogonal assays (e.g., apoptosis markers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.